5-Chloro-4-isochromanone

Übersicht

Beschreibung

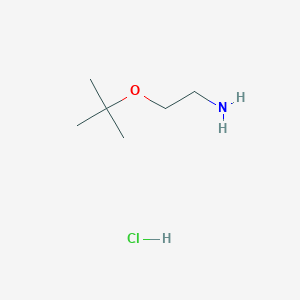

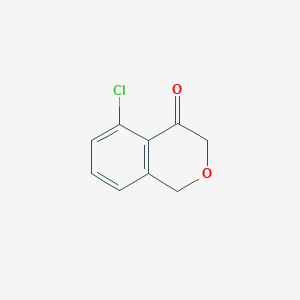

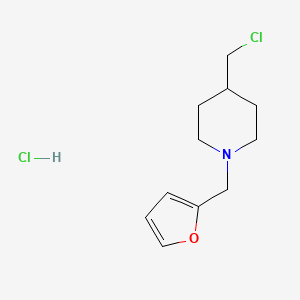

5-Chloro-4-isochromanone is a synthetic compound that has been of interest to pharmaceutical and chemical industries due to its unique properties. It has a molecular formula of C9H7ClO2 and a molecular weight of 182.60368 .

Synthesis Analysis

The synthesis of isochromanone, the core structure of many active natural products, is generally achieved by metal catalysis that needs specifically functionalized substrates or harsh conditions . An oxidative [4 + 2] cyclization of pyrocatechuic acid with various substituted styrenes has been disclosed . This method uses the cell lysate of multicopper oxidase (MCO) Mnx, previously known for manganese biomineralization in nature .Molecular Structure Analysis

The molecular structure of 5-Chloro-4-isochromanone is based on the chroman-4-one framework, a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Chemical Reactions Analysis

The synthesis of isochromanone involves various chemical reactions. For instance, an oxidative [4 + 2] cyclization of pyrocatechuic acid with various substituted styrenes has been used . This method uses the cell lysate of multicopper oxidase (MCO) Mnx .Physical And Chemical Properties Analysis

5-Chloro-4-isochromanone has a molecular formula of C9H7ClO2 and a molecular weight of 182.60368 . More detailed physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved papers.Wissenschaftliche Forschungsanwendungen

Synthesis of Isochromanone Derivatives

A novel approach for synthesizing 3-isochromanone derivatives involves rhodium-promoted silylcarbocyclisation reactions. This method yields compounds that can undergo desilylation/aryl migration to produce 4-(arylmethyl)isochroman-3-ones, demonstrating the synthetic utility of isochromanone derivatives in producing biologically active molecules or materials chemistry components (Albano, Morelli, & Aronica, 2017). Furthermore, a visible-light RuII photoredox Meerwein synthesis of isochromanones and isochromenones from diazonium salts of anthranilic acids highlights the method's efficiency in preparing structures found in many biologically active molecules (Crespi, Jäger, König, & Fagnoni, 2017).

Chroman-4-one Derivatives: Synthetic Approaches and Bioactivities

Chroman-4-one scaffolds, including isochromanone derivatives, are significant in heterocyclic chemistry and drug discovery due to their broad spectrum of biological activity. These compounds are crucial intermediates and building blocks in organic synthesis and drug design, with their structural diversity leading to various synthetic methods and biological relevancies (Emami & Ghanbarimasir, 2015).

Novel Organic Ligands and Thermodynamic Modelling

The synthesis of new organic ligands, such as 3-(5-carboxy-2-chlorophenylaminomethylene)-2-methoxychroman-4-one, underscores the potential of chlorinated isochromanones in creating metal chelates for various applications, including catalysis and materials science (Dziewulska-Kułaczkowska & Bartyzel, 2011). Additionally, thermodynamic modelling for solubility of chlorinated nitroimidazoles in organic solvents provides fundamental insights for optimizing purification processes, indicating the broader applicability of chlorinated compounds in pharmaceutical manufacturing (Wang, Xu, Xu, & Cong, 2017).

Eigenschaften

IUPAC Name |

5-chloro-1H-isochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDMHPZMRHVRGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=O)CO1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-4-isochromanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

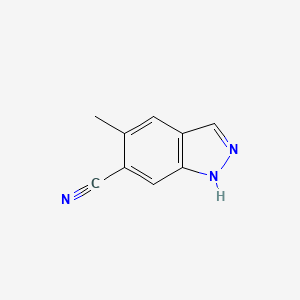

![Methyl 7-amino-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1455231.png)

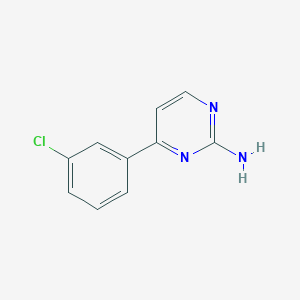

![3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455235.png)

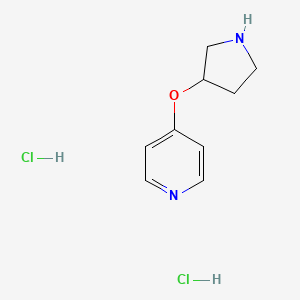

![Potassium [(diethylamino)methyl]trifluoroborate](/img/structure/B1455240.png)